molecular formula C9H9ClO3 B3385673 5-Chloro-2-methoxy-3-methylbenzoic acid CAS No. 653569-18-7

5-Chloro-2-methoxy-3-methylbenzoic acid

Cat. No. B3385673
CAS RN: 653569-18-7
M. Wt: 200.62 g/mol
InChI Key: HJDWCCOAKNMCDF-UHFFFAOYSA-N
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Description

5-Chloro-2-methoxybenzoic acid is a compound with the linear formula ClC6H3(OCH3)CO2H . It has been used in the synthesis of 5-chloro-2-methoxybenzoates of La (III), Ga (III), and Lu (III) .


Molecular Structure Analysis

The molecular formula of 5-Chloro-2-methoxybenzoic acid is C8H7ClO3 . The molecular weight is 186.59 . The InChI key is HULDRQRKKXRXBI-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

5-Chloro-2-methoxybenzoic acid is a white to off-white crystalline powder . It has a melting point of 98-100 °C (lit.) . It is soluble in Chloroform and Methanol .

Scientific Research Applications

Chemical Synthesis and Compound Formation

  • 5-Chloro-2-methoxy-3-methylbenzoic acid plays a crucial role in chemical synthesis, particularly in the formation of phthalide compounds. A study by Charlesworth and Levene (1963) highlighted its use in the condensation with formaldehyde and hydrochloric acid to yield various phthalides, demonstrating its versatility in organic synthesis (Charlesworth & Levene, 1963).

Fungal Metabolite Isolation

  • The compound has also been linked to the isolation of metabolites from higher fungi. Adeboya (1996) reported the isolation of various compounds, including dihydromaldoxin, which relates structurally to this compound. This work underlines its significance in the study of fungal metabolites and their biosynthetic pathways (Adeboya, 1996).

Role in Pharmaceutical Chemistry

  • In pharmaceutical chemistry, this compound is significant for synthesizing derivatives with potential medical applications. For instance, Kumar et al. (2013) synthesized oxadiazole derivatives containing 5-chloro-2-methoxy benzohydrazide moiety, showing significant antibacterial and antifungal activities. This underscores its potential in developing new antimicrobial agents (Kumar et al., 2013).

Environmental Chemistry and Biodegradation

  • In environmental chemistry, the compound has been investigated for its interactions and biodegradation. Donnelly and Dagley (1980) explored the metabolism of similar methoxybenzoic acids by Pseudomonas putida, suggesting a potential role of this compound in biodegradation processes and environmental impact studies (Donnelly & Dagley, 1980).

Solubility and Transfer Processes

  • The compound's properties also contribute to understanding solute transfer processes in various solvents. Hart et al. (2015) provided insights into the solubility and transfer processes of similar methoxybenzoic acids, which can be extrapolated to this compound. This research aids in understanding its behavior in different chemical environments and its applications in solvent chemistry (Hart et al., 2015).

Safety and Hazards

The compound is classified as an irritant. It may cause skin and eye irritation, and may be harmful if inhaled . The safety statements include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, and using personal protective equipment .

properties

IUPAC Name

5-chloro-2-methoxy-3-methylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO3/c1-5-3-6(10)4-7(9(11)12)8(5)13-2/h3-4H,1-2H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJDWCCOAKNMCDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OC)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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